For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Diisopropyl Carbonate: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of diisopropyl carbonate (DIPC). The information is intended for professionals in research, development, and pharmaceutical sciences.
Chemical and Physical Properties
Diisopropyl carbonate is a carbonate ester characterized as a clear, colorless liquid with a mild, pleasant odor.[1] It is known for its low toxicity and is utilized as a solvent and reagent in various organic syntheses.[1] The compound is stable under normal conditions but should be stored away from strong oxidizing agents.[1]
The key quantitative properties of diisopropyl carbonate are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | [1][2][3][4] |
| Molecular Weight | 146.18 g/mol | [2][3][4][5][6] |
| CAS Number | 6482-34-4 | [1][2][4][6] |
| Melting Point | <25 °C | [2] |
| Boiling Point | 147 °C | [2][5][6] |
| Density | 0.945 g/cm³ | [2][5][6] |
| Flash Point | 53 °C | [5] |
| Refractive Index | 1.525 | [5] |
| LogP | 1.95640 | [5] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |
Chemical Structure
Diisopropyl carbonate, with the IUPAC name dipropan-2-yl carbonate, is an ester of carbonic acid and isopropanol.[3][6] The structure consists of a central carbonate group (O=C(O-)₂) bonded to two isopropyl groups.
Caption: Molecular structure of diisopropyl carbonate.
Applications in Research and Development
Diisopropyl carbonate serves multiple roles in chemical synthesis and industrial applications:
-
Solvent and Reagent: Its low volatility and good solvency make it a safer alternative to more hazardous solvents in various industrial processes.[1]
-
Pharmaceutical Synthesis: It is notably used in the synthesis of Huperizine A, a reversible alkaloid inhibitor of acetylcholinesterase (AChE) investigated as a potential therapeutic agent for Alzheimer's disease.[2][4][7] Huperizine A has been shown to reduce glutamate-induced cell death in primary cultures of embryonic rat brain tissues.[2][4][7]
-
Industrial Applications: DIPC is also utilized in the production of agrochemicals, plasticizers, coatings, and adhesives.[1]
Experimental Protocols and Reactivity
While specific, detailed protocols for the synthesis of diisopropyl carbonate were not found in the provided search results, general methodologies for the synthesis of dialkyl carbonates can be adapted. One common industrial method is the alcoholysis of urea.
The following diagram illustrates a generalized workflow for synthesizing dialkyl carbonates, which would be applicable for diisopropyl carbonate by using isopropanol.
Caption: Generalized workflow for dialkyl carbonate synthesis.
Reactivity Studies: Transesterification
Research has been conducted on the reactivity of various dialkyl carbonates, including diisopropyl carbonate, in transesterification reactions. An experimental and computational study investigated the behavior of preferential leaving and entering groups in reactions with alcohols.[8]
Experimental Design for Reactivity Analysis: A typical experimental setup to study the reactivity involves reacting a synthesized dialkyl carbonate with an alcohol in the presence of a catalyst.
-
Materials:
-
Synthesized dialkyl or methyl alkyl carbonate
-
Ethanol (or other alcohol nucleophile)
-
Catalyst (e.g., Cs₂CO₃)
-
-
General Protocol:
-
A mixture of the carbonate and the alcohol is prepared in a suitable reaction vessel.
-
The catalyst is added to the mixture.
-
The reaction is allowed to proceed, often with stirring, for a specific duration (e.g., 10 minutes to 2 hours), until equilibrium is reached.[8]
-
The composition of the resulting mixture is analyzed to determine the conversion to the new carbonate (e.g., diethyl carbonate).[8]
-
The study concluded that the scale of leaving groups follows the trend: PhCH₂O⁻, MeO⁻ ≥ EtO⁻, CH₃(CH₂)₂O⁻, CH₃(CH₂)₇O⁻ > (CH₃)₂CHO⁻ > (CH₃)₃CO⁻.[8] This indicates that the isopropoxy group is a less effective leaving group than methoxy (B1213986) or ethoxy groups.[8]
Safety and Handling
Diisopropyl carbonate is classified as a flammable liquid and vapor.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]
-
GHS Hazard Statements: H226, H315, H319, H335[3]
-
Precautionary Statements: P210 (Keep away from heat), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Proper personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from ignition sources.
References
- 1. CAS 6482-34-4: Diisopropyl carbonate | CymitQuimica [cymitquimica.com]
- 2. Diisopropyl carbonate CAS#: 6482-34-4 [m.chemicalbook.com]
- 3. Diisopropyl carbonate | C7H14O3 | CID 536818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Diisopropyl carbonate | CAS#:6482-34-4 | Chemsrc [chemsrc.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Diisopropyl carbonate | 6482-34-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
